molecular formula C18H23N3O3S B2636461 N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1424663-65-9

N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2636461
CAS No.: 1424663-65-9
M. Wt: 361.46
InChI Key: CRBXMDOYZMUXJT-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with diethyl groups at positions 5 and 6, a ketone group at position 3, and a methylene-linked sulfonamide moiety bearing a 4-methylphenyl ethene group. Pyridazine derivatives are known for their pharmacological versatility, including anti-inflammatory and enzyme inhibitory activities. The sulfonamide group enhances solubility and binding affinity to biological targets, while the ethene linker may influence conformational flexibility . Structural determination of such compounds often relies on crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-4-15-16(18(22)21-20-17(15)5-2)12-19-25(23,24)11-10-14-8-6-13(3)7-9-14/h6-11,19H,4-5,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBXMDOYZMUXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)CNS(=O)(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, emphasizing its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

It features a pyridazinone moiety which is crucial for its biological activity. The sulfonamide group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.
  • Introduction of the Sulfonamide Group : This step involves the reaction of the pyridazinone with sulfonyl chlorides under basic conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms. For instance, structural activity relationship studies suggest that electron-withdrawing groups enhance antimicrobial efficacy compared to electron-donating groups .

Anticancer Activity

Preliminary studies have demonstrated that derivatives of pyridazinone compounds possess promising anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating potent activity . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurological disorders where AChE plays a critical role .

Case Studies and Research Findings

  • Antimicrobial Assays : A study conducted on related compounds indicated that those with a similar pyridazinone structure showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The agar dilution method was employed for testing against standard strains .
  • Cytotoxicity Testing : In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The study highlighted the importance of substituent variations on the pyridazinone core in influencing biological activity .
  • Enzyme Kinetics : Kinetic studies demonstrated that these compounds could act as competitive inhibitors of AChE, providing insights into their mechanism of action in neurological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with partial structural or functional similarities, though direct pharmacological or physicochemical data for the target compound are absent. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Pyridazine 5,6-diethyl, 3-oxo, ethene-sulfonamide Sulfonamide, ketone, ethene N/A (Data not provided in evidence)
Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine Fluorophenyl, chromen-4-one, benzamide Amide, fluoro, ketone MP: 175–178°C; Mass: 589.1 (M++1)
N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea () Urea 4-methylphenyl, phenylethyl Urea Pesticide (daimuron)
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () Piperidine 4-chlorophenyl, phenylethyl Amide, chloro Opioid analog (para-chloroisobutyryl fentanyl)

Key Observations :

Heterocyclic Core: The target compound’s pyridazine core differs from the pyrazolo-pyrimidine in Example 53 (), which may confer distinct electronic and steric properties.

Sulfonamide vs. Amide/Urea :

  • The sulfonamide group in the target compound offers stronger acidity (pKa ~10) compared to amides (pKa ~17–25) or ureas, enhancing solubility and hydrogen-bonding capacity. Example 53 () uses a benzamide group, which may reduce metabolic stability compared to sulfonamides .

Substituent Effects: The 4-methylphenyl ethene group in the target compound provides a planar, hydrophobic moiety, contrasting with the fluorophenyl and chromenone groups in Example 53 (). Fluorine substituents in Example 53 likely improve bioavailability and target affinity .

Pharmacological Context: While the target compound’s activity is unspecified, structurally related sulfonamides are explored as enzyme inhibitors (e.g., carbonic anhydrase).

Methodological Considerations

  • Synthetic Pathways : The Suzuki coupling described in (Example 53) may parallel the synthesis of the target compound, particularly in introducing aryl/heteroaryl groups via palladium catalysis .

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